An In-depth Technical Guide to the Fundamental Properties of 2,5-Dimethyl-2-hexene
An In-depth Technical Guide to the Fundamental Properties of 2,5-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,5-Dimethyl-2-hexene. It is an unsaturated hydrocarbon with the chemical formula C8H16. This document consolidates key data including its physicochemical characteristics, spectroscopic information, synthesis methodologies, and safety protocols. The information is presented to support its application in organic synthesis and as a reference for further research and development.
Chemical and Physical Properties
2,5-Dimethyl-2-hexene is a colorless liquid with a characteristic odor. It is classified as a branched alkene and is flammable.[1] Key quantitative properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H16 | [1][2][3] |
| Molecular Weight | 112.21 g/mol | [2][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.72 g/cm³ | [2][3][5] |
| Boiling Point | 113 °C | [2][5] |
| Melting Point | -103.01 °C (estimate) | [2][5] |
| Flash Point | 11 °C | [2][5] |
| Refractive Index | 1.4130 - 1.4160 | [2][3][5] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3404-78-2 | [2] |
| IUPAC Name | 2,5-dimethylhex-2-ene | [4] |
| SMILES | CC(=CCC(C)C)C | [1] |
| InChI | InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3 | [1] |
Synthesis Protocol: Dimerization of Isobutene
A primary method for the synthesis of 2,5-dimethyl-2-hexene, along with its isomers, is the dimerization of isobutene.[6] Research has shown that this reaction can be effectively carried out using a fixed-bed flow reactor with hydrogen sulfide (B99878) (H2S) co-feeding.[6][7] The H2S acts as a radical initiator, activating the terminal carbon of isobutene.[8]
Experimental Conditions:
-
Reactants: Isobutene and Hydrogen Sulfide (H2S)
-
Optimal Molar Ratio (isobutene/H2S): 2/1[7]
-
Optimal Temperature: 375 °C[7]
-
Pressure: 1.0 to 3.0 atm[7]
-
Apparatus: Fixed-bed flow reactor
Methodology:
-
A continuous flow of isobutene and hydrogen sulfide gas at a molar ratio of 2:1 is introduced into a fixed-bed flow reactor.
-
The reactor is maintained at a constant temperature of 375 °C and a pressure between 1.0 and 3.0 atm.[7]
-
The gaseous product stream is cooled to condense the liquid products, which include 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane.[6]
-
The liquid product mixture is then collected for purification.
-
Purification: The collected liquid can be purified using fractional distillation to separate the different isomers and unreacted starting materials based on their boiling points.
Note: This is a representative protocol based on published research. Laboratory-scale synthesis may require adjustments to the setup and safety precautions for handling flammable and toxic gases.
Spectroscopic Characterization
The structure of 2,5-Dimethyl-2-hexene can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Data is available in public databases.
-
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule.[9][10] Spectral data can be found in resources such as SpectraBase.[9][10]
Infrared (IR) Spectroscopy:
The IR spectrum of 2,5-Dimethyl-2-hexene exhibits characteristic absorption bands for C-H bonds in alkanes and the C=C double bond in alkenes. The NIST Chemistry WebBook contains gas-phase IR spectral data for this compound.[11]
Mass Spectrometry (MS):
Electron ionization mass spectrometry of 2,5-Dimethyl-2-hexene results in a molecular ion peak and a characteristic fragmentation pattern that can be used for its identification. The NIST Chemistry WebBook provides the mass spectrum for this compound.[4]
Reactivity and Chemical Behavior
As an alkene, 2,5-Dimethyl-2-hexene undergoes reactions typical of this class of compounds. The presence of the carbon-carbon double bond makes it more reactive than its corresponding alkane.[1] Key reactions include:
-
Addition Reactions: It can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation across the double bond.
-
Polymerization: Like other alkenes, it can serve as a monomer in polymerization reactions.[1]
Safety and Handling
2,5-Dimethyl-2-hexene is a flammable liquid and vapor.[4] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor[4]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 2,5-Dimethyl-2-hexene.
References
- 1. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hexene, 2,5-dimethyl- | C8H16 | CID 18853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. US4100220A - Dimerization of isobutene - Google Patents [patents.google.com]
